N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Description
N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, methylphenylsulfanyl, and pyrimidinylsulfanyl groups
Properties
Molecular Formula |
C20H17Cl2N3O2S2 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[[4-[(4-methylphenyl)sulfanylmethyl]-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17Cl2N3O2S2/c1-12-2-5-15(6-3-12)28-10-14-9-18(26)25-20(23-14)29-11-19(27)24-17-8-13(21)4-7-16(17)22/h2-9H,10-11H2,1H3,(H,24,27)(H,23,25,26) |
InChI Key |
GMXOVSWRMQJDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of aniline to produce 2,5-dichloroaniline.
Synthesis of the pyrimidinyl intermediate: This involves the reaction of appropriate starting materials to form the pyrimidinyl ring structure.
Coupling reactions: The final step involves coupling the dichlorophenyl and pyrimidinyl intermediates through sulfanyl linkages under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes or receptors: Inhibiting or activating their functions.
Modulate signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.
Interact with DNA or RNA: Influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloroaniline: A simpler compound with similar dichlorophenyl structure.
4-Methylphenylsulfanyl derivatives: Compounds with similar sulfanyl linkages.
Pyrimidinylsulfanyl compounds: Compounds with similar pyrimidinyl structures.
Uniqueness
N-(2,5-dichlorophenyl)-2-[(4-{[(4-methylphenyl)sulfanyl]methyl}-6-oxo-3H-pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combination of dichlorophenyl, methylphenylsulfanyl, and pyrimidinylsulfanyl groups, which confer specific chemical and biological properties not found in simpler or structurally different compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
